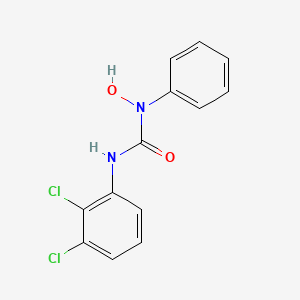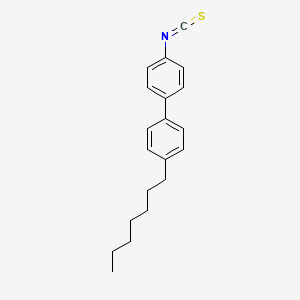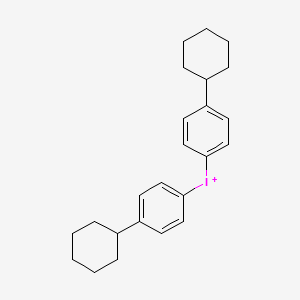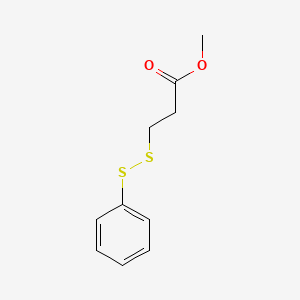
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is an organic compound with the molecular formula C9H6N4 It consists of a cyclopropane ring substituted with an ethyl group and four nitrile groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile can be achieved through a multi-step process involving the reaction of ethyl-substituted cyclopropane derivatives with nitrile-containing reagents. One common method involves the reaction of ethyl cyclopropane with tetracyanoethylene under controlled conditions to form the desired product .
Industrial Production Methods
Industrial production of this compound typically involves large-scale reactions using similar synthetic routes. The process is optimized for yield and purity, often employing catalysts and specific reaction conditions to ensure efficient production.
化学反应分析
Types of Reactions
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the nitrile groups to amines or other reduced forms.
Substitution: The nitrile groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are commonly used.
Substitution: Nucleophiles such as amines, alcohols, and thiols can be used under basic or acidic conditions to achieve substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: Amines and other reduced forms.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 3-ethylcyclopropane-1,1,2,2-tetracarbonitrile involves its interaction with nucleophilic regions of target molecules. In biological systems, it can alkylate nucleophilic sites on DNA, leading to inhibition of cell proliferation . The compound’s unique structure allows it to interact with specific molecular targets and pathways, contributing to its observed effects.
相似化合物的比较
Similar Compounds
- 3,3-Dimethylcyclopropane-1,1,2,2-tetracarbonitrile
- 3-Bromomethyl-3-phenyl-cyclopropane-1,1,2,2-tetracarbonitrile
- 3-(4-Methoxy-phenyl)-cyclopropane-1,1,2,2-tetracarbonitrile
Uniqueness
3-Ethylcyclopropane-1,1,2,2-tetracarbonitrile is unique due to its ethyl substitution on the cyclopropane ring, which can influence its reactivity and interactions compared to other similar compounds
属性
CAS 编号 |
90418-91-0 |
|---|---|
分子式 |
C9H6N4 |
分子量 |
170.17 g/mol |
IUPAC 名称 |
3-ethylcyclopropane-1,1,2,2-tetracarbonitrile |
InChI |
InChI=1S/C9H6N4/c1-2-7-8(3-10,4-11)9(7,5-12)6-13/h7H,2H2,1H3 |
InChI 键 |
IHMVHEVGDWLAFF-UHFFFAOYSA-N |
规范 SMILES |
CCC1C(C1(C#N)C#N)(C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![10-Methyl[1,2,4]triazolo[3,4-b]quinazolin-5(10H)-one](/img/structure/B14362464.png)
![3-[2-(1H-Benzimidazol-2-yl)phenyl]-2-methylquinazolin-4(3H)-one](/img/structure/B14362469.png)


![4-Nitrophenyl 2-{[(benzyloxy)carbonyl]amino}butanoate](/img/structure/B14362486.png)
![N-{3-Chloro-5-ethoxy-4-[(prop-2-en-1-yl)oxy]phenyl}propanamide](/img/structure/B14362512.png)
![N-[2-(4-Chlorobenzoyl)-4-fluorophenyl]pyridine-4-carboxamide](/img/structure/B14362520.png)

![N~3~-[4-(Ethenesulfonyl)phenyl]-beta-alaninamide](/img/structure/B14362539.png)
![1-[4-(4-Chlorophenyl)piperazin-1-yl]-3-(4-methoxyphenyl)butan-1-one](/img/structure/B14362543.png)



